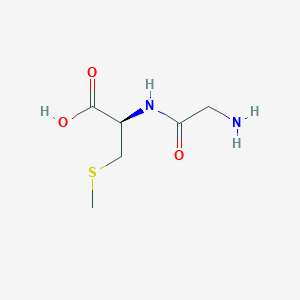![molecular formula C20H22N4O2S2 B14592935 2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] CAS No. 61238-29-7](/img/structure/B14592935.png)
2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is a chemical compound characterized by the presence of disulfide bonds and indole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] typically involves the coupling of mercaptoethylamine with indole derivatives. One common method includes the reaction of mercaptoethylamine with hydrogen peroxide in an inert atmosphere. The reaction is carried out in water at a controlled temperature of 40°C, yielding the disulfide compound with a high yield of approximately 97.5% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted indole derivatives.
科学的研究の応用
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various cellular processes. The compound may target specific proteins or enzymes involved in redox regulation and cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,2’-Disulfanediyldiethanamine: Similar disulfide structure but lacks the indole moiety.
2,2’-Disulfanediylbis(1H-pyrrole-3-carbonitriles): Contains pyrrole instead of indole.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains benzamide groups instead of indole.
Uniqueness
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is unique due to its combination of disulfide bonds and indole structures, which confer specific chemical properties and potential biological activities not found in similar compounds.
特性
CAS番号 |
61238-29-7 |
|---|---|
分子式 |
C20H22N4O2S2 |
分子量 |
414.5 g/mol |
IUPAC名 |
3-(2-aminoethyl)-2-[[3-(2-aminoethyl)-5-hydroxy-1H-indol-2-yl]disulfanyl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2S2/c21-7-5-13-15-9-11(25)1-3-17(15)23-19(13)27-28-20-14(6-8-22)16-10-12(26)2-4-18(16)24-20/h1-4,9-10,23-26H,5-8,21-22H2 |
InChIキー |
CFXUGMHRLKMEDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=C(N2)SSC3=C(C4=C(N3)C=CC(=C4)O)CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


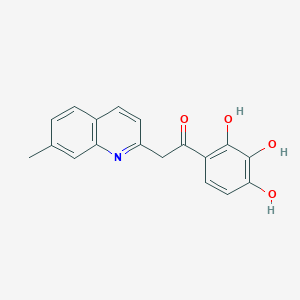
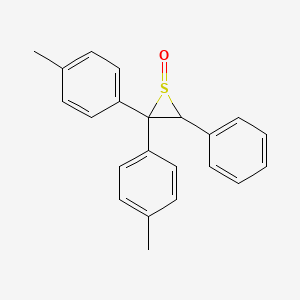
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
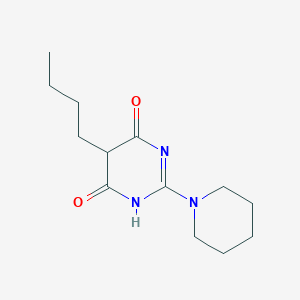
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
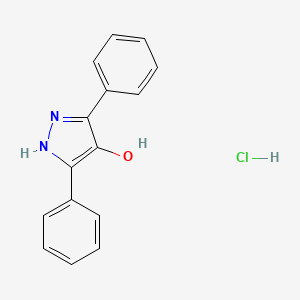
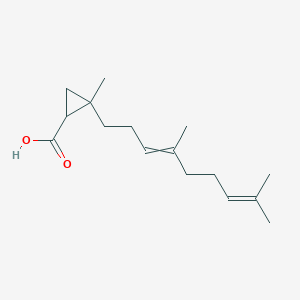
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
